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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Fluoro-2-methylpyridine (CAS No. 31181-53-0). Due to the limited availability of public

experimental spectra for this compound, this document presents predicted data based on

established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for

obtaining such data are also provided to guide researchers in their analytical workflows. This

guide is intended for professionals in research and drug development who require a

foundational understanding of the spectral characteristics of this compound.

Predicted Spectral Data
The following sections summarize the predicted spectroscopic data for 5-Fluoro-2-
methylpyridine. These predictions are derived from computational models and analysis of

structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.25 d ~2.5 1H H-6

~7.40 dd ~8.5, 2.5 1H H-4

~7.20 dd ~8.5, 4.5 1H H-3

~2.50 s - 3H -CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling

to the fluorine atom at position 5. The doublet of doublets for H-4 and H-3 arises from coupling

to each other and to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~158.5 (d, J ≈ 250 Hz) C-5

~157.0 C-2

~145.0 (d, J ≈ 10 Hz) C-6

~135.0 (d, J ≈ 25 Hz) C-4

~122.5 (d, J ≈ 5 Hz) C-3

~23.0 -CH₃

Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to

show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling

constants.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

significant absorption bands for 5-Fluoro-2-methylpyridine are listed below.
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Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-CH₃)

~1600-1580 Strong C=C Aromatic Ring Stretch

~1480-1460 Strong C=N Aromatic Ring Stretch

~1250-1200 Strong C-F Stretch

~850-800 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z
Predicted Relative
Abundance

Assignment

111 High [M]⁺ (Molecular Ion)

110 Moderate [M-H]⁺

96 Moderate [M-CH₃]⁺

84 Moderate [M-HCN]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework

of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-methylpyridine in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation (Thin Film Method):
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Place a drop of neat 5-Fluoro-2-methylpyridine between two potassium bromide (KBr)

or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

Place the KBr/NaCl plates in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment or clean plates.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, which

can be done via a direct insertion probe for a liquid sample or through a gas

chromatography (GC) inlet.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate a mass spectrum, which plots relative ion intensity

against m/z.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Fluoro-2-methylpyridine.
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Workflow for the spectroscopic analysis of 5-Fluoro-2-methylpyridine.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-methylpyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303128#5-fluoro-2-methylpyridine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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